![molecular formula C20H16N4O2S B2552786 1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine CAS No. 955962-19-3](/img/structure/B2552786.png)
1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine" is a derivative of the chromene family, which is known for its diverse biological activities and potential medicinal properties. Chromene derivatives have been extensively studied due to their pharmacological relevance and their complex molecular structures that offer a wide range of chemical reactivity and interactions .
Synthesis Analysis
The synthesis of chromene derivatives often involves cyclization reactions and the use of catalysts to promote the formation of the desired ring structures. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through oxidative cyclization using copper acetate as a catalyst . Similarly, a series of 4H-pyrano[3,2-c]chromene derivatives were synthesized via a one-pot base-catalyzed cyclocondensation reaction . These methods highlight the versatility of synthetic approaches in creating complex chromene-based structures.
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of multiple fused rings, which can include pyrazole, thiazole, and quinoline moieties. X-ray diffraction studies have been used to establish the supramolecular structures of such compounds, revealing details such as the orientation of phenyl rings and the presence of π-stacking interactions . The molecular structure is crucial in determining the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including intramolecular coupling and multicomponent reactions. For example, an intramolecular Paternò–Büchi reaction was observed in the synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones . Additionally, multicomponent reactions have been employed to create chromeno[2,3-b]pyridine derivatives, showcasing the reactivity of these compounds in creating diverse chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. Spectroscopic techniques such as FTIR, NMR, and mass spectrometry are commonly used to characterize these compounds . The presence of different substituents and functional groups can significantly affect properties like solubility, melting point, and reactivity. Furthermore, the assessment of ADME properties is essential for understanding the pharmacokinetic behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- Chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives, bearing thieno[2,3-d]pyrimidine moiety, have been synthesized and characterized using techniques like NMR, IR spectroscopy, mass spectrometry, and elemental analysis. These compounds are typically obtained through reactions involving 1H-pyrazole-5-amine and 3-acetyl-2H-chromen-2-one in the presence of catalysts like FeCl3-SiO2 (Yin & Song, 2022).
Chemical Reactions and Derivatives :
- Research shows the development of various chromeno-pyrazole and chromeno-indazole derivatives through reactions involving compounds like sarcosine and 1,3-thiazolidine-4-carboxylic acid. These reactions produce a range of cyclic compounds with potential biological activities (Laia, Gomes, & Melo, 2013).
Antimicrobial and Antitumor Activities :
- Novel chromenone derivatives bearing benzothiazole moieties have been synthesized and evaluated for their in vitro antitumor activities against various cancer cell lines. Some of these compounds have shown significant anticancer activities, especially against lung and colon cancer cells (El-Helw et al., 2019).
- Other studies focus on synthesizing 4H-pyrano[3,2-c]chromene and 4H-quinoline derivatives of 1H-pyrazole, which have been characterized and tested for their antimicrobial activity against pathogenic bacterial and fungal strains (Thumar & Patel, 2012).
Eigenschaften
IUPAC Name |
2-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-25-13-8-6-12(7-9-13)15-10-22-24(19(15)21)20-23-18-14-4-2-3-5-16(14)26-11-17(18)27-20/h2-10H,11,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKOBJHWLWATBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=C(S3)COC5=CC=CC=C54)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)
![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)
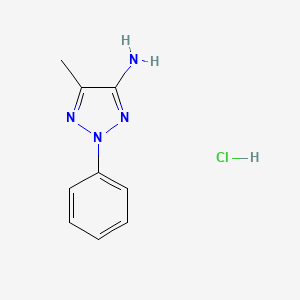
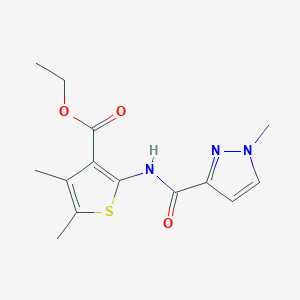
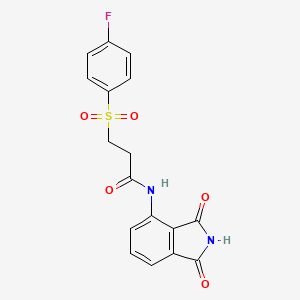
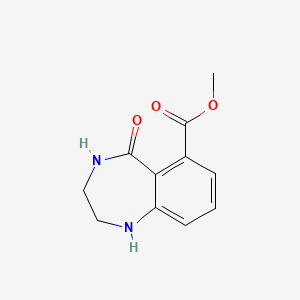
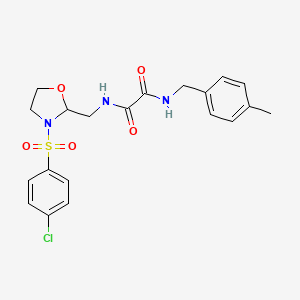
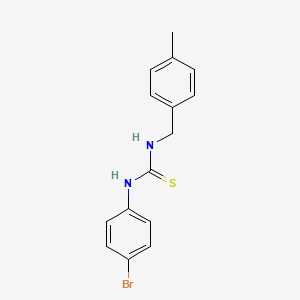

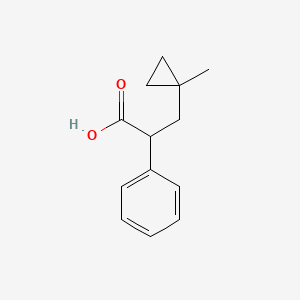
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)
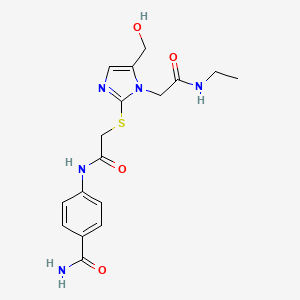
![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2552726.png)